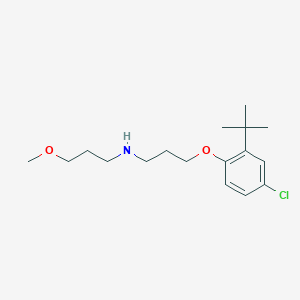
1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole is a chemical compound with potential scientific research applications. This compound is known for its unique structure and properties, which make it useful for various research studies.
作用機序
The mechanism of action of 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the growth and proliferation of cancer cells and the development of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
One of the major advantages of using 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure and properties, which make it useful for various research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders.
2. Development of new derivatives of this compound with improved solubility and bioavailability.
3. Studies to investigate the potential toxicity and side effects of this compound in vivo.
4. Development of new drug delivery systems for this compound to improve its efficacy and reduce its toxicity.
5. Investigation of the potential synergistic effects of this compound with other anticancer and neuroprotective agents.
Conclusion
In conclusion, this compound is a unique chemical compound with potential scientific research applications. This compound has been shown to have significant biochemical and physiological effects and has potential applications in the development of new drugs for the treatment of cancer and neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole can be achieved through a simple reaction between 1,3-dimethyl-5-aminopyrazole and 2-methyl-2-phenylhydrazinecarboxamide in the presence of benzoyl chloride. This reaction results in the formation of the desired compound with a yield of about 70%.
科学的研究の応用
1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole has potential applications in various scientific research studies, including medicinal chemistry, cancer research, and neuropharmacology. This compound can be used as a lead compound in the development of new drugs for the treatment of cancer and neurological disorders.
特性
IUPAC Name |
[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-14-19(2,21-22(3)17-12-8-5-9-13-17)23(20-15)18(24)16-10-6-4-7-11-16/h4-13,21H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGZZKBWWMPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)NN(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386349 |
Source


|
| Record name | AC1MERVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-59-0 |
Source


|
| Record name | AC1MERVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4920432.png)
![1-[2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4920441.png)
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B4920459.png)
![N-[1-(1-adamantyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4920460.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920477.png)
![1-cyclohexyl-N-[2-(2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4920486.png)
![ethyl 2-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4920490.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4920498.png)
![N-(2,3-dimethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B4920518.png)

